molecular formula C20H19N3O2 B10987865 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide

1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide

Cat. No.: B10987865
M. Wt: 333.4 g/mol
InChI Key: MCXCPPSEOPMHMU-UHFFFAOYSA-N
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Description

1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole core with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole . This is followed by the preparation of intermediates using amino 4-nitrobenzoate in 1-methyl-2-pyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-22-17-9-3-2-6-14(17)12-18(22)20(25)21-15-7-4-8-16(13-15)23-11-5-10-19(23)24/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,25)

InChI Key

MCXCPPSEOPMHMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)N4CCCC4=O

Origin of Product

United States

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